3(2H)-Isoxazolone,5-(3-piperidinyl)-
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Overview
Description
3(2H)-Isoxazolone,5-(3-piperidinyl)- is a heterocyclic compound that features an isoxazolone ring fused with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Isoxazolone,5-(3-piperidinyl)- typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Isoxazolone,5-(3-piperidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxylated or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoxazolone or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3(2H)-Isoxazolone,5-(3-piperidinyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3(2H)-Isoxazolone,5-(3-piperidinyl)- involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target being investigated.
Comparison with Similar Compounds
Similar Compounds
- 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-5-(4-piperidinyloxy) Hydrochloride
- 2-amino-4-(1-piperidine) pyridine derivatives
Uniqueness
3(2H)-Isoxazolone,5-(3-piperidinyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the isoxazolone and piperidine rings allows for versatile reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
5-piperidin-3-yl-1,2-oxazol-3-one |
InChI |
InChI=1S/C8H12N2O2/c11-8-4-7(12-10-8)6-2-1-3-9-5-6/h4,6,9H,1-3,5H2,(H,10,11) |
InChI Key |
JBNREPDCQNWPIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CC(=O)NO2 |
Origin of Product |
United States |
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